N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide is a synthetic compound with a complex molecular structure. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide typically involves the reaction of 4-phenylpiperazine with methoxyiminoacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane or ethanol, at a controlled temperature . The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput. Key steps include the preparation of starting materials, reaction optimization, and purification of the final product using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives .
Scientific Research Applications
N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide include:
N-(naphthalen-1-yl) phenazine-1-carboxamide: Known for its fungicidal properties.
N,N-dimethylenamino ketones: Used as synthons for various heterocycles.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(Z)-methoxyiminomethyl]-4-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-19-15-11-14-13(18)17-9-7-16(8-10-17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGCJIQPCXBWBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\NC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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